4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide
Overview
Description
4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide is a complex organic compound characterized by multiple sulfonyl and chlorophenyl groups
Preparation Methods
The synthesis of 4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide involves multiple steps, typically starting with the reaction of chlorobenzene with sulfonyl chloride under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s sulfonyl groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other sulfonyl-containing compounds, 4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide is unique due to its multiple sulfonyl and chlorophenyl groups. Similar compounds include:
4-chlorophenyl sulfone: A simpler compound with fewer sulfonyl groups.
4-chlorobenzenesulfonamide: Contains a single sulfonyl group and is used in various chemical reactions.
4-chlorophenyl sulfonyl chloride: A reactive intermediate used in the synthesis of more complex sulfonyl compounds.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26Cl2N2O8S4/c37-27-5-17-35(18-6-27)51(45,46)39-29-9-21-33(22-10-29)49(41,42)31-13-1-25(2-14-31)26-3-15-32(16-4-26)50(43,44)34-23-11-30(12-24-34)40-52(47,48)36-19-7-28(38)8-20-36/h1-24,39-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGERVBVKELOCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Cl2N2O8S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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